molecular formula C15H21N5O2 B2874433 1,3-Dimethyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione CAS No. 30958-62-4

1,3-Dimethyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione

Cat. No.: B2874433
CAS No.: 30958-62-4
M. Wt: 303.366
InChI Key: IRDWVTNSSIPXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is known for its unique chemical structure, which includes a piperidine ring and a prop-2-enyl group attached to the purine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the purine core.

    Attachment of the Prop-2-enyl Group: The prop-2-enyl group is attached via an alkylation reaction, using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine core or the piperidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.

    Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: The compound shows promise as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and inflammation.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist at certain receptors or inhibit the activity of enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-8-piperidin-1-yl-7-but-2-ynylpurine-2,6-dione: This compound has a similar structure but with a but-2-ynyl group instead of a prop-2-enyl group.

    1,3-Dimethyl-8-piperidin-1-yl-7-ethylpurine-2,6-dione: This compound features an ethyl group in place of the prop-2-enyl group.

Uniqueness

1,3-Dimethyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

1,3-dimethyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-4-8-20-11-12(17(2)15(22)18(3)13(11)21)16-14(20)19-9-6-5-7-10-19/h4H,1,5-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDWVTNSSIPXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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